molecular formula C11H11NO4S2 B8586335 (2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate

(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate

Cat. No.: B8586335
M. Wt: 285.3 g/mol
InChI Key: JPSSAXLGXLTVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate is a chemical compound with the molecular formula C11H11NO4S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents such as phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including (2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate, often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetoxymethyl and sulfamoyl groups differentiates it from other thiophene derivatives, potentially offering unique applications in various fields .

Properties

Molecular Formula

C11H11NO4S2

Molecular Weight

285.3 g/mol

IUPAC Name

(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate

InChI

InChI=1S/C11H11NO4S2/c1-7(13)16-6-8-2-3-10-9(4-8)5-11(17-10)18(12,14)15/h2-5H,6H2,1H3,(H2,12,14,15)

InChI Key

JPSSAXLGXLTVNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromomethyl-2-sulfamoylbenzo[b]thiophene (3.06,0.01 mol), anhydrous sodium acetate (0.98 g, 0.01 mol) and glacial acetic acid (15 ml) was added three drops of triethylamine. The mixture was heated and the resulting solution was stirred at reflux for 6 hours and was left at room temperature over night. The acetic acid was removed in vacuo and the residual gum was diluted with 25 ml of ice water. The product was extracted into 3×50 ml of ether. The combined extracts were washed with water, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give 2.5 g of yellow solid (88% yield). Recrystallization from chloroform gave material with a m.p. of 113°-115° C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
88%

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